1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with a diethylaminopentyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole ring or the urea moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies may focus on its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Materials Science: The compound could be explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)carbamate
- 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)thiourea
- 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)guanidine
Uniqueness
1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of the indole and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new derivatives with enhanced properties.
Properties
IUPAC Name |
1-[5-(diethylamino)pentan-2-yl]-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-4-22(5-2)12-8-9-14(3)20-18(23)21-17-13-19-16-11-7-6-10-15(16)17/h6-7,10-11,13-14,19H,4-5,8-9,12H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNQHDFVUDBCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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